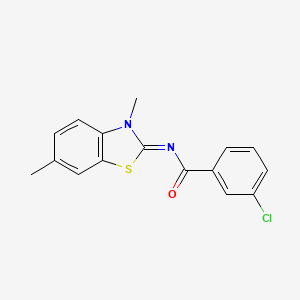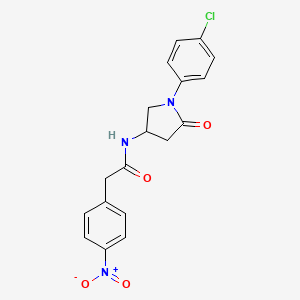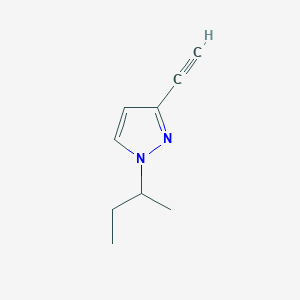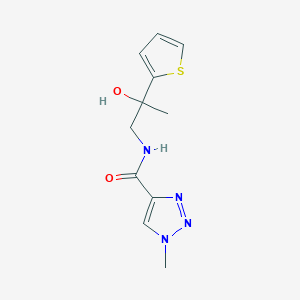
3-chloro-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-chloro-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide” is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse chemical reactivities and broad spectrum of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely include a benzothiazole core structure, with a chlorine atom attached to the third carbon in the benzene ring and a dimethyl group attached to the nitrogen in the thiazole ring .Aplicaciones Científicas De Investigación
Synthesis and Activity in Nonsteroidal Anti-Inflammatory Drugs
- Compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, related to 3-chloro-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide, have shown potential in the development of nonsteroidal anti-inflammatory drugs (NSAIDs). These compounds, identified using spectroscopy and X-ray diffraction, demonstrated anti-inflammatory activity across a concentration range of 10^-2−5 × 10^-4 M. Notably, one of these compounds had no adverse effect on myocardial function at a concentration of 10^-5 M (Lynch et al., 2006).
Corrosion Inhibition for Carbon Steel
- Benzothiazole derivatives, including those similar to this compound, have been synthesized to study their effect as corrosion inhibitors against steel in a 1 M HCl solution. These inhibitors were found to offer extra stability and higher inhibition efficiencies against steel corrosion than previously reported benzothiazole family inhibitors. They can be adsorbed onto surfaces through both physical and chemical means (Hu et al., 2016).
Synthesis and Structure Analysis
- Novel benzothiazoles, including 2-chloro-N-(benzothiazol-2-yl)benzamide, were obtained through multistep synthesis and characterized using spectroscopic methods and single-crystal X-ray diffraction. These compounds were found to form discrete dimers connected into a three-dimensional network by intermolecular hydrogen bonds and face-to-face π–π stacking interactions (Ćaleta et al., 2008).
Applications in Photovoltaics and Electrophysics
- A study on polycarbazole-based bulk heterojunction solar cells revealed that incremental increase in dimethyl sulfoxide or dimethyl formamide in ortho-dichlorobenzene solution of certain polymers, including those related to this compound, can improve photovoltaic performance. This was achieved by tuning the morphology of the active layer, leading to improved domain structure and hole mobility (Chu et al., 2011).
Antibacterial and Antimicrobial Studies
- The synthesized compounds of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes, related to this compound, were tested for their antibacterial activities. They showed significant activity against various microorganisms including Escherichia coli, Proteus species, Staphylococcus aureus, and Pseudomonas aeruginosa, surpassing standard drugs like ciprofloxacin, gentamicin, and co-trimoxazole in efficacy (Obasi et al., 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
3-chloro-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-10-6-7-13-14(8-10)21-16(19(13)2)18-15(20)11-4-3-5-12(17)9-11/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBXOCOREZJCDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)Cl)S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N'-[(E)-(3-bromophenyl)methylidene]-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2884821.png)
![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2884825.png)



![2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-(tetrahydrofuran-2-ylmethyl)quinazolin-4(3H)-one](/img/structure/B2884829.png)
![(1R,5S)-8-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-3-methylene-8-azabicyclo[3.2.1]octane](/img/structure/B2884830.png)

